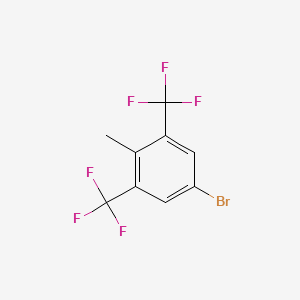

5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C9H5BrF6. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, methyl, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene typically involves the bromination of 2-methyl-1,3-bis(trifluoromethyl)benzene. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve advanced techniques such as catalytic processes and continuous flow reactors to enhance yield and purity. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Organic Synthesis

Stabilizing Counterions

One of the prominent applications of 5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene is in the preparation of stabilizing counterions for highly electrophilic organic and organometallic cations. It has been utilized to synthesize tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion, which serves as a stabilizing agent in various chemical reactions .

Synthetic Intermediates

This compound acts as a crucial intermediate in the synthesis of various trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals. For instance, it can be transformed into derivatives that exhibit enhanced biological activities due to the presence of trifluoromethyl groups .

Material Science

Fluorinated Polymers

this compound is used in the production of fluorinated polymers known for their thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and sealants that require durability under harsh conditions .

Photoinduced Oxidants

The compound has been investigated for its role as a strong photoinduced oxidant in organic synthesis and solar energy conversion. Its ability to facilitate chemical reactions upon exposure to light makes it valuable for developing new synthetic pathways and energy-efficient processes .

Medicinal Chemistry

Cholinesterase Inhibitors

Recent studies have explored derivatives of this compound as potential acetylcholinesterase inhibitors. These compounds have shown promising activity against cholinesterase enzymes, which are crucial targets for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 1-Bromo-3,5-bis(trifluoromethyl)benzene

- 3,5-Bis(trifluoromethyl)benzyl bromide

- 3-Bromobenzotrifluoride

Uniqueness

5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, in addition to the trifluoromethyl groups. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biological Activity

5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound this compound features a bromine atom and two trifluoromethyl groups attached to a benzene ring. This unique structure contributes to its reactivity and biological activity. The trifluoromethyl groups are known to enhance lipophilicity, which can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that halogenated compounds, such as this compound, exhibit significant antimicrobial properties. A study on related compounds found that the presence of trifluoromethyl groups can enhance the antimicrobial efficacy against various pathogens. For instance, compounds with similar structures demonstrated inhibition zones ranging from 15 to 25 mm against Escherichia coli and Candida albicans .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Trifluoromethylbenzene derivatives have been investigated for their ability to inhibit neutrophil activation in response to inflammatory mediators. These compounds were shown to selectively inhibit the respiratory burst of human neutrophils without suppressing their antibacterial activity . Such findings suggest that this compound could be a candidate for further studies aimed at developing anti-inflammatory agents.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The trifluoromethyl groups can influence the compound's binding affinity and reactivity with enzymes or receptors involved in inflammatory processes or microbial resistance .

Study on Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of various trifluoromethyl-substituted benzene derivatives, including this compound. The study reported that modifications in the position and number of trifluoromethyl groups significantly affected antimicrobial activity. Compounds with two trifluoromethyl groups showed enhanced potency compared to their mono-substituted counterparts .

Investigation of Anti-inflammatory Properties

Another investigation highlighted the potential of similar compounds in modulating inflammatory responses. In vitro assays demonstrated that certain derivatives could inhibit cytokine release from activated macrophages, suggesting a pathway for developing new anti-inflammatory drugs based on this chemical scaffold .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity (Inhibition Zone mm) | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | 20–25 | Moderate | Effective against E. coli and C. albicans |

| Trifluoromethyl-substituted derivative A | 15–20 | High | Significant inhibition of cytokines |

| Trifluoromethyl-substituted derivative B | 10–15 | Low | Less effective in antimicrobial assays |

Properties

Molecular Formula |

C9H5BrF6 |

|---|---|

Molecular Weight |

307.03 g/mol |

IUPAC Name |

5-bromo-2-methyl-1,3-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H5BrF6/c1-4-6(8(11,12)13)2-5(10)3-7(4)9(14,15)16/h2-3H,1H3 |

InChI Key |

AAEMZWKZFPBFPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.